molecular formula C13H18N4O2S B7662918 N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide

N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide

Cat. No.: B7662918
M. Wt: 294.38 g/mol
InChI Key: OQQBZBTWHZQSAT-UHFFFAOYSA-N
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Description

N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide, also known as BAY-678, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. It was first synthesized by Bayer AG and has since been the subject of many scientific research studies.

Mechanism of Action

N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide works by inhibiting the activity of several key enzymes and signaling pathways that are involved in various diseases. It has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. This compound also inhibits the activity of the protein kinase CK1α, which is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in animal models of inflammation, and improve symptoms in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide is its specificity for the enzymes and signaling pathways it targets. This makes it a valuable tool for studying the role of these targets in various diseases. However, one limitation of this compound is its relatively low potency compared to other inhibitors of the same targets. This may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide. One area of interest is its potential in combination therapy with other drugs for the treatment of cancer and other diseases. Another area of interest is its potential as a tool for studying the role of HDAC6 and CK1α in various cellular processes. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide involves a multi-step process that begins with the reaction of 4-amino-3-nitrobenzonitrile with 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde to form the key intermediate, 2-(4-amino-3-nitrophenyl)-N-(2-(propan-2-yl)-1,3-thiazol-4-yl)acetamide. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product, this compound.

Scientific Research Applications

N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in these diseases.

Properties

IUPAC Name

N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-20(18,19)16-12-8-6-5-7-11(12)13-15-14-9-17(13)10(2)3/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQBZBTWHZQSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=NN=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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